molecular formula C18H23N5O2 B5482303 N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

Numéro de catalogue B5482303
Poids moléculaire: 341.4 g/mol
Clé InChI: CMTDVFUGWAAXMC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide, also known as EPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPPA is a highly selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission in the brain.

Mécanisme D'action

N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide's mechanism of action involves its selective antagonism of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. These pathways are involved in reward, motivation, and emotion regulation. N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide's antagonism of the dopamine D3 receptor leads to a decrease in dopamine neurotransmission in these pathways, which can have therapeutic effects in neuropsychiatric disorders.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide's biochemical and physiological effects are primarily related to its modulation of dopamine neurotransmission in the brain. Studies have shown that N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide can decrease dopamine release in the nucleus accumbens, a brain region involved in reward and motivation. N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has also been shown to decrease cocaine self-administration in rats, suggesting its potential as a treatment for addiction. Additionally, N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has been shown to improve cognitive function in animal models of schizophrenia, suggesting its potential as a treatment for this disorder.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows for more precise modulation of dopamine neurotransmission compared to non-selective dopamine antagonists. Additionally, N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide's relatively low toxicity and good pharmacokinetic properties make it a suitable candidate for in vivo studies. However, one limitation of using N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer via certain routes such as intravenous injection.

Orientations Futures

There are several future directions for research on N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide. One area of interest is its potential as a treatment for neuropsychiatric disorders such as addiction and schizophrenia. Further studies are needed to determine the efficacy and safety of N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide in these disorders. Another area of interest is the development of new analogs of N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide with improved pharmacokinetic properties and selectivity for the dopamine D3 receptor. Finally, the elucidation of N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide's molecular mechanism of action could provide insight into the regulation of dopamine neurotransmission in the brain.

Méthodes De Synthèse

The synthesis of N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide involves the reaction of 2-(2-ethoxyphenyl)acetic acid with 1-(2-pyrimidinyl)piperazine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is typically carried out in a solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature for several hours. The resulting product is purified by column chromatography to obtain pure N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide.

Applications De Recherche Scientifique

N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has been the subject of extensive scientific research due to its potential applications in various fields. In neuroscience, N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide has been studied for its ability to modulate dopamine neurotransmission in the brain. Dopamine is a neurotransmitter that plays a crucial role in various physiological processes such as reward, motivation, and movement control. Dysregulation of dopamine neurotransmission has been implicated in various neuropsychiatric disorders such as schizophrenia, addiction, and Parkinson's disease. N-(2-ethoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide's selective antagonism of the dopamine D3 receptor makes it a potential therapeutic agent for these disorders.

Propriétés

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-2-25-16-7-4-3-6-15(16)21-17(24)14-22-10-12-23(13-11-22)18-19-8-5-9-20-18/h3-9H,2,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTDVFUGWAAXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.